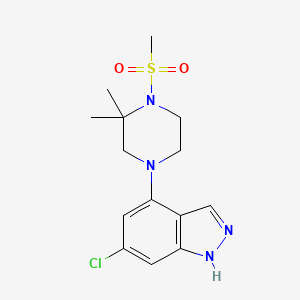
Isochroman-4-ketone derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman-4-ketone derivative 1 is a chemical compound belonging to the class of isochromans, which are oxygen-containing heterocycles Isochromans are known for their significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-4-ketone derivative 1 can be achieved through several methods. One common approach involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This method facilitates the initial Meinwald rearrangement, converting epoxides into aldehydes, which then react further to form the desired isochroman derivative . The reaction typically occurs at room temperature (20°C) and completes within an hour .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of isochroman-4-ketone substrates using fatty alcohol substrates . This method is favored for its simplicity and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Isochroman-4-ketone derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various functionalized isochroman derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Isochroman-4-ketone derivative 1 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Isochroman derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of isochroman-4-ketone derivative 1 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Isochroman-4-ketone derivative 1 can be compared with other similar compounds, such as:
Isochroman-1-one: Another isochroman derivative with different functional groups.
3,4-Dihydroisocoumarins: Compounds with a similar core structure but different substituents.
Chroman-4-one: A related compound with a chroman core structure.
Uniqueness: this compound is unique due to its specific ketone functional group at the 4-position, which imparts distinct chemical and biological properties compared to other isochroman derivatives .
Properties
Molecular Formula |
C24H21FNO4+ |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(3Z)-3-[[1-[(4-fluorophenyl)methyl]pyridin-1-ium-4-yl]methylidene]-7,8-dimethoxy-1H-isochromen-4-one |
InChI |
InChI=1S/C24H21FNO4/c1-28-21-8-7-19-20(24(21)29-2)15-30-22(23(19)27)13-16-9-11-26(12-10-16)14-17-3-5-18(25)6-4-17/h3-13H,14-15H2,1-2H3/q+1/b22-13- |
InChI Key |
WLIFEPXXMAJAQJ-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=[N+](C=C3)CC4=CC=C(C=C4)F)/OC2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=[N+](C=C3)CC4=CC=C(C=C4)F)OC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)


![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)


![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)




![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)
